molecular formula C7H9ClN2O2 B12218176 Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B12218176
M. Wt: 188.61 g/mol
InChI Key: XWFVFEVNHWXAPJ-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a versatile chemical intermediate designed for research and development applications. This pyrazole derivative features a reactive chloromethyl group and a carboxylate ester, making it a valuable scaffold for the synthesis of more complex molecules. Its primary research value lies in its role as a key precursor in medicinal chemistry and agrochemical discovery. Pyrazole derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities . The reactive chloromethyl group allows for further functionalization, enabling researchers to create diverse compound libraries for biological screening. While the specific biological activity of this exact compound may not be fully characterized, structurally similar 1-methyl-1H-pyrazole-4-carboxylate compounds are frequently employed in the synthesis of active pharmaceutical ingredients and are investigated for various therapeutic and agrochemical applications . For instance, related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have demonstrated significant antifungal activity by targeting succinate dehydrogenase (SDH), a key enzyme in mitochondrial respiration . This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions, including the use of personal protective equipment, in a well-ventilated laboratory setting.

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

methyl 3-(chloromethyl)-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C7H9ClN2O2/c1-10-4-5(7(11)12-2)6(3-8)9-10/h4H,3H2,1-2H3

InChI Key

XWFVFEVNHWXAPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CCl)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of α,β-Unsaturated Esters with Chloromethylating Agents

A prominent approach involves the cyclocondensation of α,β-unsaturated esters with chloromethylating reagents. For example, ethyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate can be synthesized via a two-step process:

  • Substitution/Hydrolysis Reaction :
    • An α,β-unsaturated ester (e.g., methyl acrylate) reacts with a chloromethyl acetyl halide (e.g., chloromethyl acetyl chloride) in the presence of a base such as triethylamine. The reaction proceeds at low temperatures (−10°C to 0°C) to minimize side reactions.
    • Hydrolysis of the intermediate with aqueous sodium hydroxide yields the corresponding carboxylic acid.
  • Cyclization with Methylhydrazine :
    • The carboxylic acid intermediate undergoes cyclization with methylhydrazine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C. Catalysts like potassium iodide enhance reaction efficiency by facilitating nucleophilic substitution at the chloromethyl group.
    • Key Data :











































      ParameterValue
      Yield (Cyclization Step)68–75%
      Purity (HPLC)>98%
      Reaction Time8–12 hours

This method avoids isomer formation common in pyrazole syntheses, as the chloromethyl group’s position is fixed during the substitution step.

Direct Chlorination of Hydroxymethyl Precursors

An alternative route involves the chlorination of a hydroxymethyl intermediate. For instance, methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate can be treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions:

  • Reaction Conditions :
    • Solvent: Dichloromethane or toluene.
    • Temperature: 0–25°C.
    • Stoichiometry: 1.2–1.5 equivalents of SOCl₂ relative to the hydroxymethyl precursor.
  • Mechanistic Insight :
    The hydroxyl group undergoes nucleophilic substitution, with chloride displacing the protonated hydroxyl moiety. Catalytic dimethylformamide (DMF) may accelerate the reaction by generating reactive intermediates.

  • Purification :
    Crude product is recrystallized from ethanol/water (40–60% v/v), achieving >99% purity.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent patents highlight the adoption of continuous flow reactors to improve scalability and reduce byproducts:

  • Process Overview :
    • Substitution Step : A mixture of α,β-unsaturated ester and chloromethyl acetyl chloride is pumped through a cooled reactor (−5°C) with inline neutralization of HCl byproducts.
    • Cyclization Step : The intermediate is mixed with methylhydrazine in a second reactor at 70°C, with residence times of 30–60 minutes.
  • Advantages :
    • 20–30% higher yield compared to batch processes.
    • Reduced solvent usage (30–50% less).

Catalytic Enhancements

The use of phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) improves reaction kinetics in biphasic systems:

  • Case Study :
    • Adding 5 mol% TBAB during the substitution step increases yield from 65% to 82% by facilitating interfacial reactions.

Analytical Validation and Quality Control

Structural Confirmation

  • Spectroscopic Methods :

    • ¹H NMR (400 MHz, CDCl₃): δ 3.87 (s, 3H, COOCH₃), δ 3.65 (s, 3H, N–CH₃), δ 4.52 (s, 2H, CH₂Cl), δ 8.21 (s, 1H, pyrazole-H).
    • IR : 1725 cm⁻¹ (C=O ester), 680 cm⁻¹ (C–Cl stretch).
  • Chromatographic Purity :
    HPLC analysis with a C18 column (acetonitrile/water gradient) confirms ≤0.5% impurities.

Challenges and Mitigation Strategies

Byproduct Formation

  • Isomerization :
    Competing 5-chloromethyl isomers may form during cyclization. Adjusting the solvent polarity (e.g., using tetrahydrofuran instead of DMF) suppresses isomerization by stabilizing the transition state.

  • Hydrolysis of Ester Group : Exposure to moisture leads to ester hydrolysis. Strict anhydrous conditions (e.g., molecular sieves) and low reaction temperatures (≤25°C) mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The ester group can be reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents:

  • Antifungal Agents : It has been utilized to synthesize novel antifungal compounds that exhibit enhanced activity against pathogenic fungi. For instance, derivatives of this compound have shown promising results against species like Fusarium and Botrytis .
  • Anticancer Research : Some derivatives have been investigated for their potential anticancer activities, with studies indicating that modifications to the pyrazole structure can lead to increased efficacy against certain cancer cell lines .

Agricultural Applications

The compound also plays a significant role in agricultural chemistry:

  • Pesticide Development : this compound is a precursor for several pyrazole-based pesticides. These compounds are noted for their low toxicity and high effectiveness against a range of pests . The structural diversity offered by this compound allows for the design of targeted agrochemicals that minimize environmental impact.

Case Study: Synthesis of Fungicides

A notable case study involves the synthesis of a series of fungicides derived from this compound. Researchers synthesized various amides from this compound and tested their antifungal activities. The results indicated that certain derivatives exhibited superior activity compared to existing commercial fungicides .

Research Findings and Insights

Recent research has emphasized the importance of structural modifications on the biological activity of pyrazole derivatives:

  • Structure-Activity Relationship (SAR) : Studies have employed quantitative structure-activity relationship (QSAR) models to predict the biological activity based on structural features of this compound derivatives. This approach aids in designing more effective compounds with specific target profiles .

Table: Summary of Key Applications

Application AreaSpecific UseNotable Findings
PharmaceuticalsAntifungal agentsEnhanced activity against Fusarium species
PharmaceuticalsAnticancer researchPotential efficacy against various cancer cell lines
AgriculturePesticide developmentLow toxicity with high effectiveness
Agricultural ChemistrySynthesis of fungicidesSuperior activity compared to existing products

Mechanism of Action

The mechanism of action of Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs, identified via similarity analysis (), include:

Compound Name CAS Number Substituents Molecular Formula Similarity Score
Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate 40704-11-8 Chloromethyl (C3), Methyl ester (C4), Methyl (N1) C₈H₉ClN₂O₂ 1.00
Methyl 3-methyl-1H-pyrazole-4-carboxylate 23170-45-8 Methyl (C3), Methyl ester (C4) C₆H₈N₂O₂ 0.93
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid 78703-53-4 Methyl (C3), Carboxylic acid (C4), Methyl (N1) C₇H₁₀N₂O₂ 0.92
Ethyl 3-methyl-1H-pyrazole-4-carboxylate 85290-78-4 Methyl (C3), Ethyl ester (C4) C₇H₁₀N₂O₂ 0.90

Key Observations :

  • Chloromethyl vs. Methyl : The chloromethyl group in the target compound enhances electrophilicity, enabling alkylation reactions, whereas the methyl group in 23170-45-8 limits reactivity .
  • Ester vs. Carboxylic Acid : The methyl ester in 40704-11-8 improves lipid solubility compared to the carboxylic acid in 78703-53-4, which may favor membrane permeability in biological systems .

Functionalized Pyrazole Derivatives

Halosulfuron Methyl (CAS 100784-20-1)

Halosulfuron methyl, a sulfonylurea herbicide, shares a pyrazole core but features a sulfamoyl-ureido group and dimethoxypyrimidinyl substituent. Its molecular formula (C₁₃H₁₂ClN₃O₃S) reflects enhanced complexity, enabling herbicidal activity via acetolactate synthase inhibition . In contrast, the target compound’s simpler structure lacks bioactivity but serves as a precursor for functionalized analogs.

Methyl 1-(Chloromethyl)-4-Nitro-1H-Pyrazole-3-Carboxylate (CAS 1245823-46-4)

This analog positions the chloromethyl group at N1 and introduces a nitro group at C3. The nitro group’s electron-withdrawing nature increases oxidative instability compared to the target compound, limiting its utility in long-term storage .

Methyl 5-Chloro-4-[(Methoxyimino)Methyl]-1-Phenyl-1H-Pyrazole-3-Carboxylate (CAS 320423-31-2)

The phenyl and methoxyimino groups in this compound significantly alter electronic properties, increasing lipophilicity and steric hindrance. Such modifications are critical for pesticidal applications but reduce synthetic accessibility compared to the target compound .

Biological Activity

Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in agricultural applications as a fungicide. This compound's structure allows it to interact with various biological targets, making it a subject of interest in both synthetic chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C7H8ClN3O2C_7H_8ClN_3O_2. Its structure features a chloromethyl group, which is critical for its biological activity.

The primary biological activity of this compound is attributed to its ability to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain. This inhibition disrupts the energy metabolism of fungi, leading to reduced growth and viability. Molecular docking studies have shown that this compound forms stable interactions with key amino acid residues in the active site of succinate dehydrogenase, thereby elucidating its antifungal mechanism .

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity against various phytopathogenic fungi. It has been shown to be more effective than traditional fungicides such as boscalid. The compound's efficacy stems from its structural characteristics, which enhance its interaction with fungal enzymes .

Comparative Efficacy

A comparative analysis of several pyrazole derivatives highlights the antifungal potency of this compound:

Compound NameStructureAntifungal ActivityReference
This compoundStructureHigh against G. zeae and F. oxysporum
BoscalidStructureModerate
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidStructureModerate

Study on Antifungal Activity

In a study assessing the antifungal properties of various pyrazole derivatives, this compound demonstrated over 50% inhibition against G. zeae at a concentration of 100 µg/mL. This performance was superior compared to commercial fungicides .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the reaction of hydrazine derivatives with appropriate acylating agents. SAR studies have indicated that modifications to the chloromethyl group can significantly alter biological activity, suggesting avenues for developing more potent derivatives .

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